molecular formula C15H20N2O5S B2415799 N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1796970-44-9

N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2415799
CAS No.: 1796970-44-9
M. Wt: 340.39
InChI Key: RHFLRLDHIFWWEL-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.39. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Pharmacokinetics

Virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide, showing potential in breast cancer metastasis studies. Specifically, the synthesized compounds exhibited the ability to block angiogenesis and induce apoptosis in cell growth assays. Pharmacokinetic properties indicated promising results for further development (Wang et al., 2011).

Ring-Expansion Reactions

Research on ring-expansion reactions of epoxy amides and enamides has led to the formation of functionalized azetidines. These reactions involve derivatives of this compound, indicating a pathway for creating diverse chemical structures with potential applications in various fields of chemistry (Suraj & Swamy, 2022).

Polymerization Studies

N-Sulfonylazetidine compounds, similar in structure to this compound, have been used in polymerization studies. These studies have led to the development of new polymeric materials with unique structural properties, expanding the applications in materials science (Reisman et al., 2020).

Synthesis and Antimicrobial Activity

Research into the synthesis of azetidine derivatives, including compounds structurally related to this compound, has shown significant antimicrobial activity. These compounds offer promising avenues for the development of new antibacterial and antifungal agents (Nimbalkar et al., 2018).

Organocatalysis in Aldol Reactions

Enantiopure azetidine-2-carboxamides, closely related to this compound, have been used as organocatalysts in direct asymmetric aldol reactions. This highlights their potential in facilitating key synthetic processes in organic chemistry (Song et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-10(2)8-23(19,20)12-6-17(7-12)15(18)16-11-3-4-13-14(5-11)22-9-21-13/h3-5,10,12H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFLRLDHIFWWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.